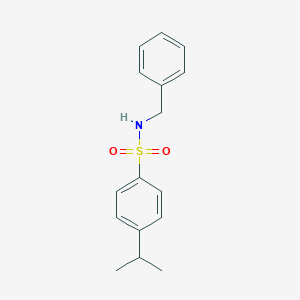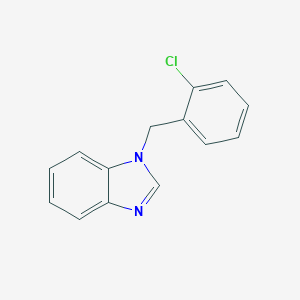![molecular formula C16H16N2S B352176 5-méthyl-2-(phénéthylthio)-1H-benzo[d]imidazole CAS No. 637322-86-2](/img/structure/B352176.png)
5-méthyl-2-(phénéthylthio)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole, which includes a phenethylthio group attached to the benzimidazole core, contributes to its distinct chemical and biological properties.
Applications De Recherche Scientifique
5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mécanisme D'action
- The compound’s mode of action may involve binding to specific proteins or enzymes. For instance:
- Histamine Receptors : Modulation at the 5-position of the imidazole ring can lead to histamine-selective agonist action. Additionally, modifications at this position have been explored to develop H3 and H4 receptor agonists and antagonists .
- Cell Wall Synthesis Inhibition : Benzimidazoles can inhibit cell wall synthesis by binding to glucan synthase, a key enzyme involved in fungal cell wall formation .
- Ergosterol Synthesis Inhibition : Some imidazole derivatives inhibit ergosterol synthesis, an essential component of fungal cell membranes .
- Macromolecule Synthesis Inhibition : 5-fluorocytosine (5-FC) inhibits macromolecule synthesis in fungal cells .
Mode of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with phenethyl halides in the presence of a strong base. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the halide by the benzimidazole nitrogen, forming the desired product .
Industrial Production Methods
Industrial production of 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: The phenethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-1H-benzo[d]imidazole
- 5-methyl-2-phenyl-1H-benzo[d]imidazole
- 2-(phenethylthio)-1H-benzo[d]imidazole
Uniqueness
5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole is unique due to the presence of both a methyl group and a phenethylthio group on the benzimidazole core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
IUPAC Name |
6-methyl-2-(2-phenylethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-12-7-8-14-15(11-12)18-16(17-14)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAJWKOYURHJSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)
![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)








![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)


